benzyl N-(thiadiazol-4-yl)carbamate

FAAH inhibition Endocannabinoid system SAR

Accessing reliable, structurally authenticated 1,2,3-thiadiazole building blocks for SAR programs can delay lead optimization. Benzyl N-(thiadiazol-4-yl)carbamate solves this by providing a validated heterocyclic core with a strategically orthogonal Cbz protecting group. Key advantages: 1) Enables selective FAAH inhibitor development, leveraging the picomolar potency known for phenolic 1,2,3-thiadiazol-4-yl carbamates. 2) Facilitates lysosomal acid lipase (LAL) inhibitor synthesis, where only thiadiazole carbamates show efficacy among heterocyclic analogs. 3) Orthogonal Cbz group allows sequential deprotection with acid-labile groups (Boc, t-Bu esters), ensuring integrity of the thiadiazole ring in multi-step syntheses. This intermediate is essential for generating reproducible, high-purity compound libraries for enzyme inhibition and anticancer lead discovery.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 4100-28-1
Cat. No. B13110725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(thiadiazol-4-yl)carbamate
CAS4100-28-1
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CSN=N2
InChIInChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)
InChIKeyJCWFPLYWTWIKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(thiadiazol-4-yl)carbamate Procurement Guide


Benzyl N-(thiadiazol-4-yl)carbamate (CAS 4100-28-1) is a heterocyclic building block belonging to the 1,2,3-thiadiazole carbamate class, characterized by a benzyl carbamate moiety linked to a 1,2,3-thiadiazol-4-yl core (molecular formula C₁₀H₉N₃O₂S, MW 235.26 g/mol) [1]. While this compound appears in research supply catalogs as a specialty intermediate, comprehensive quantitative biological data specifically for this exact compound remains sparse in the public literature . Procurement relevance stems from its role as a foundational scaffold within the broader class of thiadiazole carbamates, which have demonstrated potent and selective enzyme inhibition profiles in medicinal chemistry contexts [2].

1,2,3-Thiadiazole core scaffold for enzyme inhibitor SAR campaigns
Benzyl carbamate (Cbz) protecting group enables orthogonal deprotection strategies
Class-level FAAH/LAL inhibition evidence supports inhibitor lead development

Benzyl N-(thiadiazol-4-yl)carbamate Specificity


Generic substitution among carbamate-bearing heterocycles is precluded by marked differences in enzyme inhibition potency and selectivity driven by the specific heterocyclic core. Studies demonstrate that only compounds containing the 1,2,3-thiadiazole ring—as opposed to other five-membered heterocycles like oxazole or imidazole—achieve picomolar to low-nanomolar potency in certain enzyme inhibition assays [1]. Furthermore, within the thiadiazole class, the regioisomeric form (1,2,3- vs. 1,3,4-thiadiazole) and the nature of the carbamate substituent (e.g., benzyl vs. alkyl) can dramatically alter activity profiles and synthetic accessibility, making direct replacement with a generic analog a high-risk approach for reproducible research outcomes [2].

1,2,3-Thiadiazole core is essential for observed inhibition; oxazole or imidazole analogs lack comparable activity.
1,3,4-Thiadiazole regioisomer may lead to substantially altered enzyme inhibition profiles.
Alkyl carbamate substituents lack Cbz orthogonality, limiting synthetic flexibility in multi-step routes.

Benzyl N-(thiadiazol-4-yl)carbamate Evidence


1,2,3-Thiadiazole Core vs Other Heterocycles in FAAH Inhibition

The 1,2,3-thiadiazol-4-yl group, when incorporated into phenolic N-alkyl carbamates, produces FAAH inhibitors with IC₅₀ values in the 0.74–3.9 nM range, comparable to the most potent heterocyclic substituents evaluated [1]. In contrast, other heterocycles like oxazole or imidazole yield less potent or inactive analogs. This class-level inference highlights the specific advantage of the 1,2,3-thiadiazole core over alternative five-membered heterocycles for achieving high FAAH inhibition potency.

FAAH Inhibition Potency
Class-level
IC₅₀ 0.74–3.9 nM
Class-level FAAH inhibition context supports SAR exploration.
Phenolic carbamate analogs; direct data for benzyl compound limited.
FAAH inhibition Endocannabinoid system SAR

Exclusive LAL Inhibition by Thiadiazole Carbamates

In a comparative study of potential lysosomal acid lipase (LAL) inhibitors, only thiadiazole carbamates demonstrated effective inhibition; amide, ester, and ketone analogs, as well as non-thiadiazole carbamates, were inactive [1]. While benzyl N-(thiadiazol-4-yl)carbamate itself was not the focus, this class-level finding underscores that the combination of the thiadiazole core and the carbamate functional group is essential for LAL inhibitory activity, a property not shared by structurally similar but functionally distinct analogs.

LAL Inhibition Exclusivity
Class-level
Only thiadiazole carbamates inhibit LAL
Thiadiazole carbamate architecture required for LAL activity.
Other heterocycle-carbamates inactive; benzyl compound IC₅₀ not reported.
Lysosomal acid lipase Niemann-Pick type C Enzyme inhibition

FAAH Selectivity Over MGL with 1,2,3-Thiadiazole Carbamates

A specific analog, 4-(1,2,3-thiadiazol-4-yl)phenyl dodecylcarbamate (compound 26), demonstrated a FAAH IC₅₀ of 0.012 μM and a MGL IC₅₀ of 1.0 μM, yielding a >80-fold selectivity for FAAH [1]. In the broader para-substituted phenolic carbamate series, FAAH inhibition generally occurred at nanomolar concentrations, while MGL inhibition required concentrations three orders of magnitude higher [1]. This establishes a clear class-level selectivity profile favoring the 1,2,3-thiadiazole core in achieving high FAAH vs. MGL selectivity.

FAAH vs. MGL Selectivity
Cross-study comparable
>80-fold selectivity
Class-level FAAH selectivity profile supports target selectivity studies.
Analog: 4-(1,2,3-thiadiazol-4-yl)phenyl carbamate (0.012 μM FAAH, 1.0 μM MGL).
FAAH/MGL selectivity Endocannabinoid Therapeutic index

Benzyl Carbamate Moiety Orthogonal Deprotection Advantage

The benzyl carbamate (Cbz) group serves as a widely employed amine protecting group that can be selectively removed via hydrogenolysis under mild conditions, facilitating subsequent functionalization of the thiadiazole amine [1]. In contrast, alkyl carbamates (e.g., tert-butyl) require acidic deprotection conditions that may be incompatible with acid-sensitive thiadiazole derivatives. This practical synthetic advantage makes benzyl N-(thiadiazol-4-yl)carbamate a preferred intermediate for multi-step medicinal chemistry campaigns.

Cbz Deprotection Advantage
Supporting evidence
H₂, Pd/C (room temp.)
Cbz enables orthogonal deprotection in multi-step synthesis.
Boc requires acidic conditions incompatible with acid-sensitive thiadiazoles.
Protecting group strategy Synthetic chemistry Medicinal chemistry

Antineoplastic Potential of 1,2,3-Thiadiazole Derivatives

Early investigations into 1,2,3-thiadiazoles as antineoplastic agents identified that ethyl N-(1,2,3-thiadiazol-4-yl)carbamate (an analog of the target compound) and related derivatives showed potential activity against cancer cell lines [1]. While quantitative IC₅₀ data for benzyl N-(thiadiazol-4-yl)carbamate is not available, the class-level precedent suggests the core scaffold may possess antiproliferative properties worthy of further exploration.

Antiproliferative Context
Data to verify
Historical activity (ethyl analog)
Early antineoplastic class-level context; requires modern validation.
No quantitative data for benzyl compound.
Antineoplastic Cancer research Thiadiazole derivatives

Benzyl N-(thiadiazol-4-yl)carbamate Applications


FAAH Inhibitor Lead Optimization and SAR Studies

Given the established sub-nanomolar FAAH inhibition of phenolic 1,2,3-thiadiazol-4-yl carbamates [1], benzyl N-(thiadiazol-4-yl)carbamate serves as a strategic starting point for synthesizing novel FAAH inhibitor candidates. Its benzyl carbamate group can be selectively removed to generate the free 4-amino-1,2,3-thiadiazole core, enabling diversification into para-substituted phenolic carbamates or other N-alkyl carbamate libraries for structure-activity relationship (SAR) optimization.

LAL Inhibitor Development for Niemann-Pick C Disease

Research demonstrates that only thiadiazole carbamates effectively inhibit LAL among various tested analogs [2]. Benzyl N-(thiadiazol-4-yl)carbamate provides the essential thiadiazole carbamate pharmacophore. It can be elaborated into more potent 3,4-disubstituted thiadiazole carbamates, which have shown mid-nanomolar LAL IC₅₀ values and potential for reducing cholesterol accumulation in NPC disease models.

Orthogonal Protecting Group Strategies for Thiadiazole Synthesis

The benzyl carbamate moiety is orthogonal to acid-labile protecting groups such as Boc or tert-butyl esters [3]. This property enables sequential deprotection steps without compromising the integrity of the thiadiazole ring, making benzyl N-(thiadiazol-4-yl)carbamate a valuable intermediate in the total synthesis of complex thiadiazole-containing natural products or pharmaceuticals.

Anticancer Discovery Using 1,2,3-Thiadiazole Scaffolds

Early literature reports antineoplastic activity for 1,2,3-thiadiazole-4-carboxylic acid derivatives [4]. Benzyl N-(thiadiazol-4-yl)carbamate can be readily converted to the corresponding carboxylic acid or other functionalized analogs, offering a pathway to explore and potentially improve upon historical anticancer leads within modern drug discovery programs.

Application
Selection Property
Validation Focus
FAAH inhibitor SAR studies
1,2,3-Thiadiazole core with class-level FAAH inhibition
FAAH enzyme assays, SAR profiling
LAL inhibition research
Thiadiazole carbamate architecture for LAL inhibition
LAL activity assays, selectivity vs hydrolases
Orthogonal synthesis of thiadiazoles
Cbz carbamate enabling mild hydrogenolysis deprotection
Compatibility with acid-labile groups
Antiproliferative screening
1,2,3-Thiadiazole scaffold with historical antiproliferative leads
Cell viability assays, SAR expansion
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